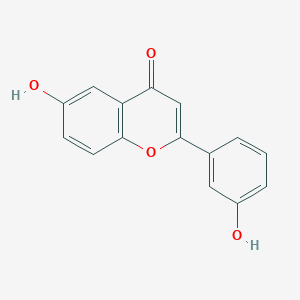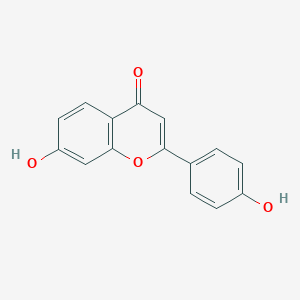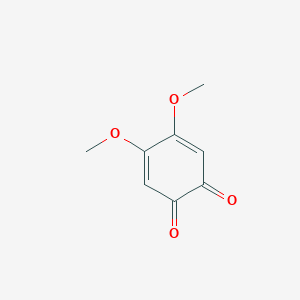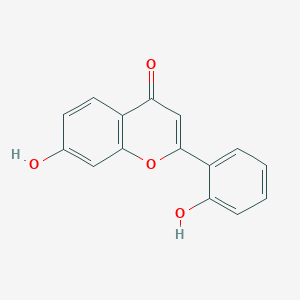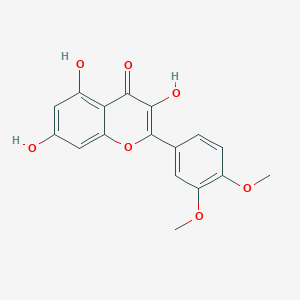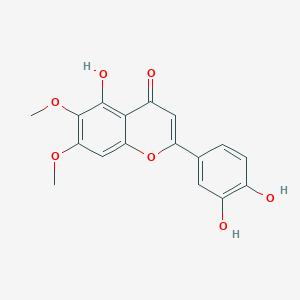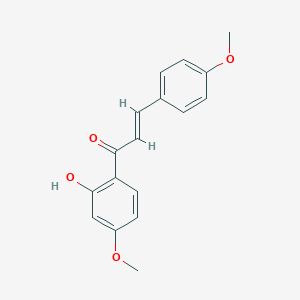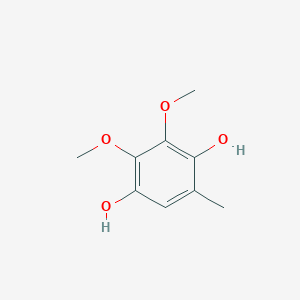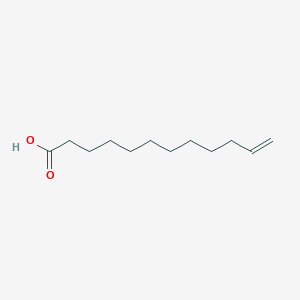
11-Dodecenoic acid
Vue d'ensemble
Description
11-Dodecenoic acid belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms . It is a colorless liquid with a fatty, citrusy aroma .
Molecular Structure Analysis
The molecular formula of 11-Dodecenoic acid is C12H22O2 . Its molecular weight is 198.3019 . The IUPAC Standard InChI is InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2H,1,3-11H2,(H,13,14) .
Chemical Reactions Analysis
One known reaction involving 11-Dodecenoic acid is the ketonic decarboxylation, which is base catalyzed with MgO as a catalyst. This reaction forms 12-tricosanone at moderate temperatures (250 °C, 280 °C, and 300 °C) with low catalyst loads of 1% (w/w), 3% (w/w), and 5% (w/w) with respect to the dodecanoic acid .
Physical And Chemical Properties Analysis
11-Dodecenoic acid has a density of 0.9±0.1 g/cm3 . Its boiling point is 303.2±11.0 °C at 760 mmHg . The enthalpy of vaporization is 59.8±6.0 kJ/mol . The index of refraction is 1.457 . The molar refractivity is 58.9±0.3 cm3 . It has 2 H bond acceptors, 1 H bond donor, and 10 freely rotating bonds .
Applications De Recherche Scientifique
Medicine: Enhancing Drug Delivery Systems
11-Dodecenoic acid has been identified as a potential lipid-based enhancer in drug delivery systems. Its unique structure allows it to interact with cell membranes, potentially facilitating the transport of therapeutic agents into cells . This application is particularly promising for the delivery of drugs that exhibit poor solubility in aqueous solutions.
Agriculture: Plant-Microbe Interaction Modulation
In agriculture, 11-Dodecenoic acid plays a role in modulating plant-microbe interactions. It is involved in the chemical signaling pathways that influence the symbiotic relationships between plants and soil microbes, which can be crucial for plant growth and soil health .
Materials Science: Synthesis of Biopolymers
Researchers in materials science are exploring the use of 11-Dodecenoic acid in the synthesis of biopolymers. Due to its reactive double bond, it can be polymerized to create materials with desirable properties for various applications, including biodegradable plastics .
Environmental Science: Eco-Friendly Solvent Alternatives
11-Dodecenoic acid is being studied as a component of deep eutectic solvents (DESs), which are considered more environmentally friendly alternatives to traditional organic solvents. DESs comprising 11-Dodecenoic acid could be used in green chemistry applications, such as in electrocatalysis and CO2 conversion .
Food Industry: Flavoring Agent and Preservative
In the food industry, 11-Dodecenoic acid is recognized by the Flavor and Extract Manufacturers Association (FEMA) and is used as a flavoring agent and preservative. Its ability to impart a fruity flavor profile makes it suitable for various food products .
Cosmetics: Skin Care and Cosmetic Formulations
The cosmetic industry utilizes 11-Dodecenoic acid for its emollient properties. It can be incorporated into skin care products to provide moisturizing benefits. Additionally, it may serve as a carrier for other cosmetic ingredients, enhancing their stability and efficacy .
Biochemistry: Metabolic Pathway Studies
Biochemists study 11-Dodecenoic acid for its role in metabolic pathways. As a medium-chain fatty acid, it is involved in beta-oxidation processes within cells, which are essential for energy production and lipid metabolism .
Pharmacology: Therapeutic Potential in Disease Treatment
Pharmacological research has shown that 11-Dodecenoic acid may have therapeutic potential in the treatment of diseases like non-alcoholic steatohepatitis (NASH). It has been found to inhibit ferroptosis, a form of cell death associated with various pathologies, suggesting its use in managing NASH .
Safety and Hazards
When handling 11-Dodecenoic acid, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed .
Mécanisme D'action
- 11-Dodecenoic acid belongs to the class of medium-chain fatty acids . These fatty acids have an aliphatic tail containing 12 carbon atoms .
- While the exact primary targets remain unclear, it is speculated that this compound affects cell membranes . It may enhance membrane fluidity and reduce permeability to specific molecules .
Target of Action
Propriétés
IUPAC Name |
dodec-11-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2H,1,3-11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZPOFFXKUVNSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10215729 | |
| Record name | 11-Dodecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10215729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Fatty, citrusy aroma | |
| Record name | 11-Dodecenoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1624/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in most organic solvents, Soluble (in ethanol) | |
| Record name | 11-Dodecenoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1624/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.890-0.897 | |
| Record name | 11-Dodecenoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1624/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
11-Dodecenoic acid | |
CAS RN |
65423-25-8 | |
| Record name | 11-Dodecenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65423-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-Dodecenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065423258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Dodecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10215729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-DODECENOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49K7IVS77N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 11-Dodecenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032248 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







